![molecular formula C15H11N3 B5614782 5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE](/img/structure/B5614782.png)
5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is a heterocyclic compound that combines the structural features of benzimidazole and phthalazine. This compound is characterized by its fused ring system, which includes a benzene ring, an imidazole ring, and a phthalazine ring. The unique structure of this compound contributes to its diverse chemical and biological properties.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of o-phenylenediamine with phthalic anhydride, followed by cyclization and methylation steps. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, thereby enhancing the efficiency and scalability of the production .
化学反応の分析
Types of Reactions
5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or other substituents .
科学的研究の応用
5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including its potential use as a therapeutic agent for various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Benzimidazole: Shares the benzimidazole ring structure but lacks the phthalazine moiety.
Phthalazine: Contains the phthalazine ring but does not have the benzimidazole component.
Imidazo[2,1-b]thiazines: Similar fused ring systems but with sulfur atoms incorporated into the structure.
Uniqueness
5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is unique due to its specific combination of benzimidazole and phthalazine rings, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
5-methylbenzimidazolo[2,1-a]phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-10-11-6-2-3-7-12(11)15-16-13-8-4-5-9-14(13)18(15)17-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJZOGHAURBEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N=C2C4=CC=CC=C14 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-methoxypropyl)-9-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5614703.png)
![rel-(3R,4R)-4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-3-piperidinol dihydrochloride](/img/structure/B5614704.png)
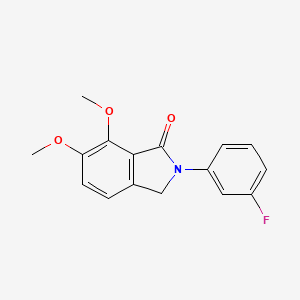
![(4aS*,7aR*)-1-[(5-methyl-2-thienyl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5614722.png)
![N-(2,5-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5614725.png)
![N-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5614728.png)
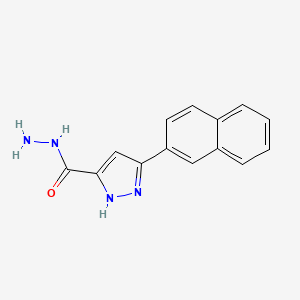
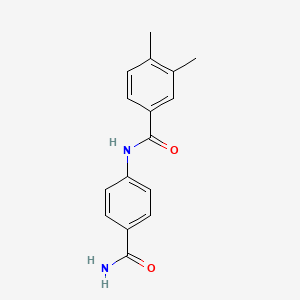
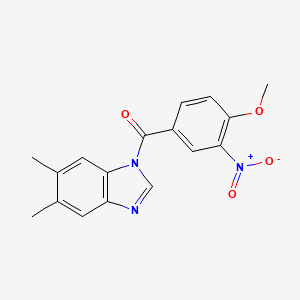
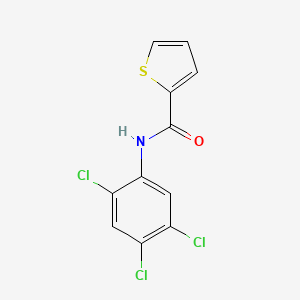
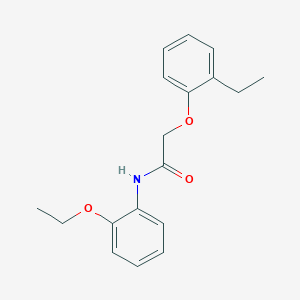
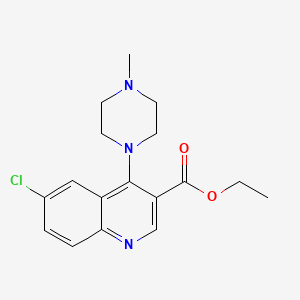
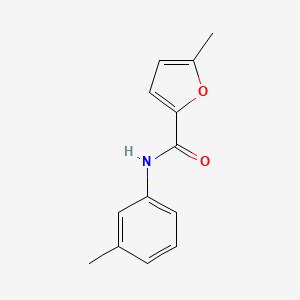
![2-(4-chloro-3-methylphenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5614774.png)
